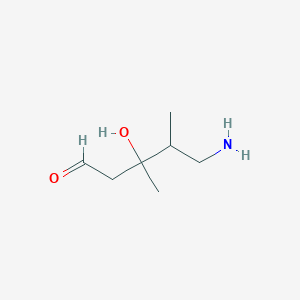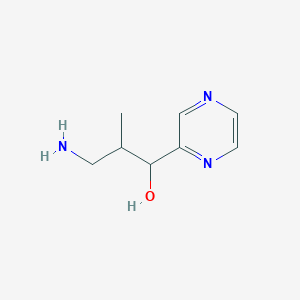![molecular formula C11H14N2O2 B13174892 2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)
2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of pyridine and contains both an oxolane ring and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde typically involves the reaction of 2-aminopyridine-3-carbaldehyde with methyl oxolane. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[Methyl(oxolan-3-yl)amino]pyridine-3-carboxylic acid.
Reduction: Formation of 2-[Methyl(oxolan-3-yl)amino]pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxolane ring and amino group may also contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-pyridinecarboxaldehyde: Similar structure but lacks the oxolane ring.
3-(Dimethylamino)pyridine: Contains a dimethylamino group instead of the oxolane ring and aldehyde group
Uniqueness
2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde is unique due to the presence of both an oxolane ring and an aldehyde group, which confer distinct chemical properties and reactivity compared to similar compounds. This structural uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-[methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-13(10-4-6-15-8-10)11-9(7-14)3-2-5-12-11/h2-3,5,7,10H,4,6,8H2,1H3 |
Clave InChI |
JSHGZFQVQSOQBV-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCOC1)C2=C(C=CC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


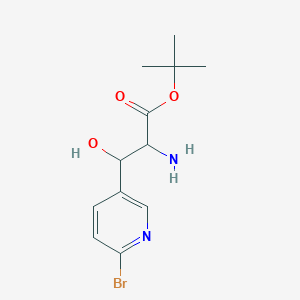

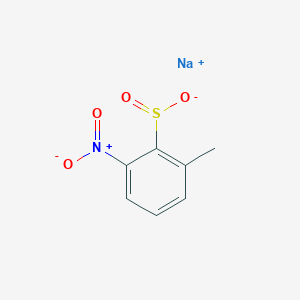
![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
![6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13174852.png)

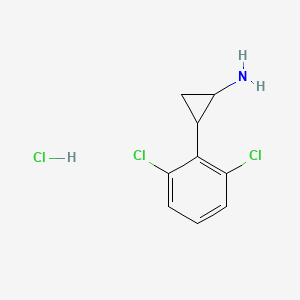
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)


